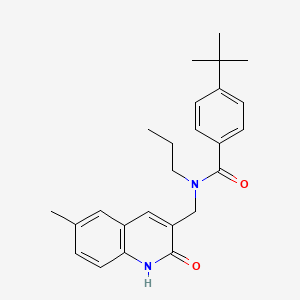

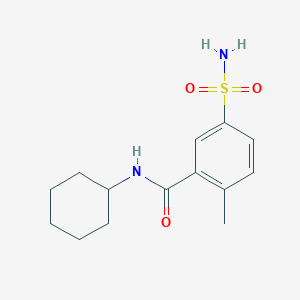

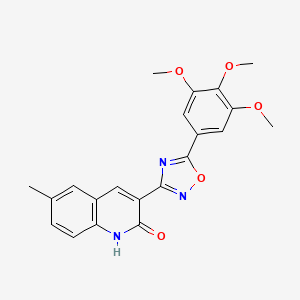

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as EX-527, is a potent and selective inhibitor of the enzyme SIRT1. SIRT1 is a member of the sirtuin family of NAD+-dependent deacetylases, which play a critical role in regulating cellular metabolism, DNA repair, and aging. EX-527 has been widely used in scientific research to study the biological functions of SIRT1 and its potential therapeutic applications.

Mécanisme D'action

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide acts as a competitive inhibitor of SIRT1 by binding to its catalytic domain and blocking the access of the substrate acetylated lysine residues. This results in the inhibition of SIRT1 deacetylase activity and downstream signaling pathways. The inhibition of SIRT1 by this compound has been shown to induce cell cycle arrest, apoptosis, and senescence in various cancer cell lines.

Biochemical and Physiological Effects:

This compound has been shown to have multiple biochemical and physiological effects in different cell types and animal models. Inhibition of SIRT1 by this compound has been associated with decreased glucose uptake and insulin sensitivity in adipocytes, increased mitochondrial biogenesis and oxygen consumption in skeletal muscle, and reduced inflammation and oxidative stress in liver and brain tissues. However, the effects of this compound on different tissues and organs can be complex and context-dependent.

Avantages Et Limitations Des Expériences En Laboratoire

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has several advantages and limitations for laboratory experiments. Its high potency and selectivity make it a valuable tool for studying the biological functions of SIRT1 and its downstream signaling pathways. However, the use of this compound requires careful optimization of the concentration and duration of treatment to avoid off-target effects and potential toxicity. In addition, the effects of this compound can be influenced by the genetic background and metabolic state of the experimental model, which should be taken into consideration when interpreting the results.

Orientations Futures

There are several future directions for the use of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide in scientific research. One potential application is the development of new therapeutic strategies for metabolic and age-related diseases based on the modulation of SIRT1 activity. This compound can also be used to investigate the crosstalk between SIRT1 and other cellular pathways, such as autophagy, DNA damage response, and circadian rhythm. Moreover, the development of new SIRT1 inhibitors with improved pharmacological properties and specificity can further enhance our understanding of the physiological and pathological roles of SIRT1.

Méthodes De Synthèse

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide can be synthesized by a multistep process involving the reaction of 2-hydroxy-3-formylquinoline with ethylamine, followed by nitration and reductive amination reactions. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been extensively used in scientific research to investigate the role of SIRT1 in various biological processes. SIRT1 has been shown to regulate glucose and lipid metabolism, mitochondrial biogenesis, oxidative stress, inflammation, and cellular senescence. This compound has been used to demonstrate the involvement of SIRT1 in these processes and to identify potential therapeutic targets for metabolic and age-related diseases.

Propriétés

IUPAC Name |

N-ethyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-2-21(19(24)13-7-9-16(10-8-13)22(25)26)12-15-11-14-5-3-4-6-17(14)20-18(15)23/h3-11H,2,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCVJGZRGQOJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

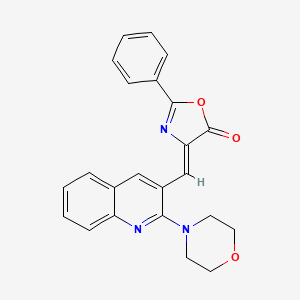

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)

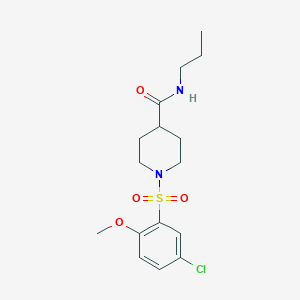

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)

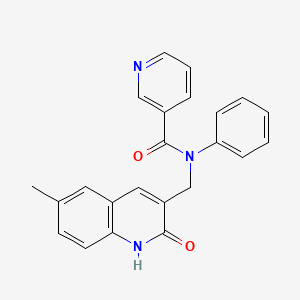

![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)

![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)